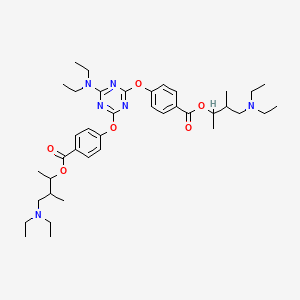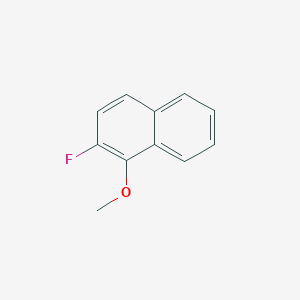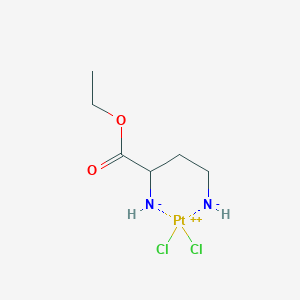
Dichloro(ethyl 2,4-diaminobutanoate-N,N')platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(ethyl 2,4-diaminobutanoate-N,N’)platinum is a coordination complex of platinumThe compound has a molecular formula of C6H14Cl2N2O2Pt and a molecular weight of 412.16 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(ethyl 2,4-diaminobutanoate-N,N’)platinum typically involves the reaction of platinum(II) chloride with ethyl 2,4-diaminobutanoate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(ethyl 2,4-diaminobutanoate-N,N’)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as amines or phosphines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-platinum complexes, while oxidation reactions can produce platinum(IV) complexes .
Applications De Recherche Scientifique
Chemistry
In chemistry, Dichloro(ethyl 2,4-diaminobutanoate-N,N’)platinum is used as a precursor for synthesizing other platinum complexes. It is also studied for its catalytic properties in various chemical reactions .
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as an anticancer agent. Platinum-based compounds are known for their ability to bind to DNA and inhibit cell division, making them effective in cancer treatment .
Industry
In industry, Dichloro(ethyl 2,4-diaminobutanoate-N,N’)platinum is used in the development of advanced materials, including catalysts and electronic components .
Mécanisme D'action
The mechanism of action of Dichloro(ethyl 2,4-diaminobutanoate-N,N’)platinum involves its interaction with biological molecules, particularly DNA. The platinum center binds to the nitrogen atoms of the DNA bases, forming cross-links that disrupt the DNA structure and inhibit replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based compound with similar anticancer properties.
Oxaliplatin: A platinum compound used in chemotherapy.
Uniqueness
Dichloro(ethyl 2,4-diaminobutanoate-N,N’)platinum is unique due to its specific ligand structure, which can influence its reactivity and biological activity. Compared to other platinum-based compounds, it may offer different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research .
Propriétés
Numéro CAS |
75345-76-5 |
|---|---|
Formule moléculaire |
C6H12Cl2N2O2Pt |
Poids moléculaire |
410.16 g/mol |
Nom IUPAC |
(4-azanidyl-1-ethoxy-1-oxobutan-2-yl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C6H12N2O2.2ClH.Pt/c1-2-10-6(9)5(8)3-4-7;;;/h5,7-8H,2-4H2,1H3;2*1H;/q-2;;;+4/p-2 |
Clé InChI |
XRZOUDRJWSLGMC-UHFFFAOYSA-L |
SMILES canonique |
CCOC(=O)C(CC[NH-])[NH-].Cl[Pt+2]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


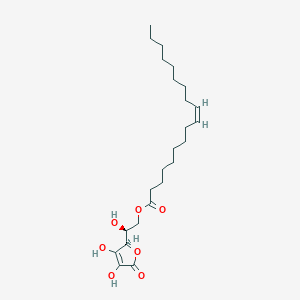
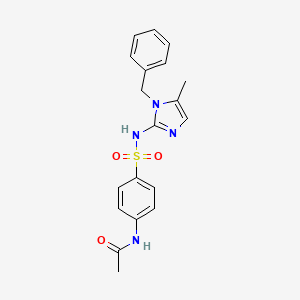
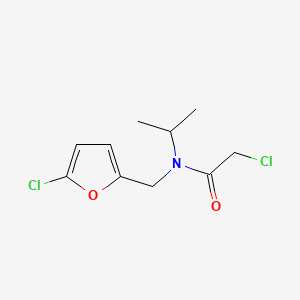
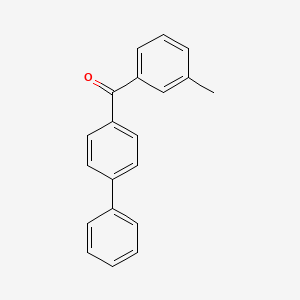

![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)



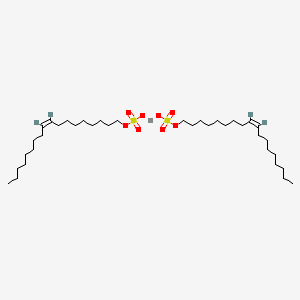
![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)

